molecular formula C16H20N4O3 B2881057 ethyl 1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 902564-56-1

ethyl 1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2881057
CAS No.: 902564-56-1
M. Wt: 316.361
InChI Key: MMGPXYCIISKSDA-UHFFFAOYSA-N
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Description

Ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a click chemistry reaction between an azide and an alkyne, often catalyzed by copper(I) ions.

    Introduction of the isopropylphenyl group: This step involves the reaction of the triazole intermediate with 4-isopropylaniline under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.

    Biological Studies: The compound is investigated for its interactions with biological molecules and its potential as a biochemical probe.

    Industrial Applications: It is used in the synthesis of various industrial chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ethyl 1-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring is known to interact with metal ions, which can play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Isopropylphenyl Amines: Compounds with similar isopropylphenyl groups but different functional groups.

Uniqueness

Ethyl 1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its triazole ring and isopropylphenyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-4-23-16(22)14-9-20(19-18-14)10-15(21)17-13-7-5-12(6-8-13)11(2)3/h5-9,11H,4,10H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGPXYCIISKSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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